molecular formula C9H12N2O B8078420 N-Hydroxy-2,3-dimethyl-benzamidine

N-Hydroxy-2,3-dimethyl-benzamidine

Cat. No.: B8078420
M. Wt: 164.20 g/mol
InChI Key: QRRKPMZRWWKUAW-UHFFFAOYSA-N
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Description

N-Hydroxy-2,3-dimethyl-benzamidine is a derivative of benzamidine (B55565), characterized by the presence of a hydroxyl group on one of the nitrogen atoms of the amidine functional group and two methyl groups at the 2 and 3 positions of the benzene (B151609) ring. While specific research on this exact molecule is not extensively documented in publicly available literature, its chemical nature places it at the intersection of several important areas of study.

Amidines are a class of organic compounds possessing the general structure RC(NR')NR"R"'. They are recognized for their strong basicity, which arises from the delocalization of the lone pair of electrons on the sp2-hybridized nitrogen atom into the π-system of the C=N double bond, leading to a resonance-stabilized cation upon protonation. This high basicity means that under physiological conditions, amidines are typically protonated and, consequently, hydrophilic.

N-hydroxyamidines, also known as amidoximes, are N-hydroxylated derivatives of amidines. The introduction of an oxygen atom to one of the amidine nitrogens significantly reduces the basicity of the compound. This alteration in electronic properties has profound implications for their potential applications, particularly in medicinal chemistry. The lower basicity of N-hydroxyamidines allows them to be more readily absorbed in the gastrointestinal tract compared to their highly basic amidine counterparts. This has led to the exploration of N-hydroxyamidines as prodrugs for amidines. Once absorbed, they can be metabolically reduced in vivo to the active amidine form.

The synthesis of N-hydroxyamidines is commonly achieved through the reaction of a nitrile with hydroxylamine (B1172632). This reaction is a versatile method for accessing a wide array of N-hydroxyamidine derivatives. The general reaction mechanism involves the nucleophilic attack of hydroxylamine on the carbon atom of the nitrile group.

This compound belongs to the broader class of N-hydroxybenzamidines. The fundamental structure consists of a benzene ring attached to an N-hydroxyamidine group. The specific properties and reactivity of any given N-hydroxybenzamidine are influenced by the substituents on the benzene ring.

While specific experimental data for this compound is scarce, its properties can be inferred from the general characteristics of the N-hydroxybenzamidine class. A general synthesis route would involve the reaction of 2,3-dimethylbenzonitrile (B195845) with hydroxylamine.

Table 1: General Properties of N-Hydroxybenzamidines

PropertyGeneral DescriptionInferred for this compound
Physical State Typically solids at room temperature.Likely a solid at room temperature.
Solubility Generally have moderate solubility in organic solvents and limited solubility in water.Expected to have moderate solubility in organic solvents.
Acidity/Basicity Less basic than the corresponding amidines. The N-hydroxy group imparts acidic character.Less basic than 2,3-dimethyl-benzamidine.
Reactivity Can act as nucleophiles and are key intermediates in the synthesis of various heterocyclic compounds. Can be reduced to the corresponding amidines.Expected to undergo reactions typical of N-hydroxyamidines.

The study of benzamidines has a rich history and continues to be an active area of research. Initially, much of the interest in benzamidines stemmed from their utility as synthetic intermediates in the preparation of various heterocyclic compounds.

A significant breakthrough in the application of benzamidines came with the discovery of their ability to act as inhibitors of serine proteases, such as trypsin. Benzamidine itself is a competitive inhibitor of these enzymes. This inhibitory activity is attributed to the structural similarity of the benzamidinium ion to the guanidinium (B1211019) group of arginine, a natural substrate for these proteases. This discovery opened the door for the development of a wide range of benzamidine derivatives as potential therapeutic agents.

In contemporary chemical research, the relevance of benzamidines has expanded significantly. They are crucial pharmacophores in the design of anticoagulants, with the drug dabigatran (B194492) featuring a benzamidine moiety. Furthermore, multivalent benzamidine derivatives are being investigated for their enhanced inhibitory effects on enzymes like plasmin. researchgate.netrsc.org The ability to tune the properties of benzamidines through substitution on the aromatic ring makes them versatile building blocks in medicinal chemistry and materials science. The prodrug strategy, utilizing N-hydroxybenzamidines, represents a modern approach to overcoming the pharmacokinetic challenges associated with the high basicity of amidine-containing drugs. nih.govasianpubs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-2,3-dimethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-4-3-5-8(7(6)2)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRKPMZRWWKUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=NO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Hydroxy 2,3 Dimethyl Benzamidine and Analogues

Direct Synthesis Approaches to N-Hydroxybenzamidines

Direct synthesis methods involve the formation of the N-hydroxybenzamidine moiety in a single key step from readily available starting materials.

A common and direct method for synthesizing N-hydroxybenzamidines is the reaction of nitrile derivatives with hydroxylamine (B1172632) hydrochloride. turkjps.orgorgchemres.orgresearchgate.net This approach is widely used for the preparation of various benzamidine (B55565) derivatives. The general reaction involves the addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile.

For instance, benzimidazole (B57391) carbonitriles can be converted to their corresponding N-hydroxy benzamidine derivatives (amidoxime derivatives) by treatment with hydroxylamine hydrochloride in the presence of a base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide (B87167) (DMSO). turkjps.org The reaction typically proceeds at room temperature over a period of 24 hours. turkjps.org This method has been successfully applied to synthesize a series of benzimidazole amidoximes. turkjps.org

A plausible mechanism for this transformation involves the in situ formation of hydroxylamine, which then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting intermediate undergoes protonation to yield the final N-hydroxybenzamidine product. The use of a base is crucial to neutralize the hydrochloride salt of hydroxylamine and to facilitate the reaction.

Table 1: Synthesis of N-Hydroxybenzamidines from Nitriles

Starting MaterialReagents and ConditionsProductReference
Benzonitrile (B105546) derivativeHydroxylamine hydrochloride, Potassium tert-butoxide, DMSO, Room temperature, 24hN-Hydroxybenzamidine derivative turkjps.org
AldehydeHydroxylamine hydrochloride, Ferric hydrogen sulfate (B86663), DMF, 120 °CNitrile (intermediate for N-hydroxybenzamidine synthesis) orgchemres.org
AldehydeHydroxylamine hydrochloride, Sodium sulfate (anhydrous), Sodium bicarbonate, Microwave irradiationNitrile (intermediate for N-hydroxybenzamidine synthesis) researchgate.net

Another direct route to N-hydroxybenzamidines involves the reaction of N-aryl-benzimidoyl chlorides with N-arylhydroxylamines. N-arylhydroxylamines are versatile intermediates in organic synthesis and can be prepared through the selective reduction of nitroarenes using various catalytic systems. nih.govrsc.org

The synthesis of N-arylhydroxylamines can be achieved through the hydrogenation of nitroaromatics using supported platinum catalysts, with the addition of amines to promote the conversion and dimethyl sulfoxide to inhibit further reduction to anilines. rsc.org Continuous flow hydrogenation processes have also been developed for the efficient and selective synthesis of N-arylhydroxylamines. nih.gov

Once the N-arylhydroxylamine is obtained, it can be reacted with an N-aryl-benzimidoyl chloride to form the corresponding N-hydroxybenzamidine. This reaction proceeds via nucleophilic substitution at the imidoyl chloride carbon.

Indirect Synthetic Pathways for N-Hydroxybenzamidine Analogues

Indirect methods involve the synthesis of an intermediate which is then converted to the desired N-hydroxybenzamidine analogue in a subsequent step.

A significant indirect pathway involves the formation of benzamidoxime (B57231) derivatives, which can then be reduced to the corresponding benzamidines. Benzamidoximes can be synthesized by reacting benzonitrile with hydroxylamine hydrochloride. google.com These benzamidoxime intermediates can then undergo reduction to yield benzamidine derivatives. google.com

A one-pot acylation-cyclization of N-arylamidoximes has been developed for the synthesis of benzimidazoles, which are structurally related to benzamidines. nih.gov This method highlights the versatility of amidoxime (B1450833) chemistry in generating diverse heterocyclic compounds. nih.gov

The formation of imino bases of benzamidines represents another synthetic strategy. While specific details on the direct conversion of these imino bases to N-hydroxybenzamidines are not extensively documented in the provided context, the manipulation of amidine-related functionalities is a common practice in medicinal chemistry.

The synthesis of N,N'-unsymmetrically substituted acetamidines provides a platform for creating diverse amidine structures. A convenient method for this involves the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal. organic-chemistry.org The reaction conditions, such as temperature and solvent, can influence the product distribution between the desired acetamidine (B91507) and an imidate ester byproduct. organic-chemistry.org The addition of excess dimethylamine (B145610) can suppress the formation of the imidate ester, leading to a purer acetamidine product. organic-chemistry.org

Generation of Benzimidazole Amidoxime Derivatives

The synthesis of benzimidazole amidoxime derivatives, which are N-hydroxy-benzamidine compounds built on a benzimidazole framework, represents a significant strategy for creating prodrugs of potent amidine-based agents. researchgate.netnih.gov Amidoximes are often utilized as building blocks for biologically significant heterocyclic compounds and can serve as prodrugs for more polar amidine counterparts. nih.gov The primary challenge with cationic amidine derivatives is often their low bioavailability, a problem that can be mitigated by converting them into the less polar N-hydroxy (amidoxime) form. researchgate.netnih.gov

A common and effective method for generating these compounds involves the conversion of benzimidazole carbonitriles. nih.gov In this approach, the nitrile group is reacted with hydroxylamine hydrochloride in the presence of a base, such as potassium tert-butoxide (KOtBu), within a solvent like dimethyl sulfoxide (DMSO). researchgate.netnih.gov This reaction directly transforms the cyano group into the N-hydroxyamidine (amidoxime) functionality.

The general synthetic pathway begins with the appropriate benzimidazole carbonitrile precursors. These precursors can be synthesized through multi-step pathways, often involving the condensation of substituted o-phenylenediamines with arylaldehydes. nih.govrsc.org Once the nitrile is in place, the conversion to the amidoxime is typically straightforward. nih.gov

Table 1: Synthesis of Benzimidazole Amidoximes from Nitriles
Starting MaterialReagentsSolventProductKey FindingReference
Benzimidazole CarbonitrilesNH₂OH·HCl, KOtBuDMSON-Hydroxy Benzamidine Derivatives (Amidoximes)Direct conversion of the nitrile group to an amidoxime to create potential prodrugs with improved bioavailability. researchgate.netnih.gov
2-phenyl benzimidazole / 4-(chloromethyl)benzonitrile1. Condensation 2. NH₂OH·HClEthanol (B145695)Amidoxime-containing benzimidazoleA multi-step approach where the cyano derivative is first formed and then converted to the amidoxime. nih.gov

The structures of the resulting benzimidazole amidoximes are typically confirmed using extensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and various 2D NMR techniques. researchgate.netnih.gov

Catalytic Strategies in N-Hydroxybenzamidine Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of N-hydroxybenzamidines and their precursors has benefited significantly from such innovations.

Ionic Liquid-Supported Nano-Metal Catalysis

A green and highly efficient approach for the synthesis of benzamidine derivatives involves the use of ionic liquid-supported nano-metal catalysts. google.com Ionic liquids (ILs) are excellent media for synthesizing and stabilizing metal nanoparticles (MNPs), preventing their agglomeration and enhancing catalytic activity. researchgate.netznaturforsch.com This "electrosteric" stabilization provided by the IL allows for highly dispersed nanocatalysts that can be easily recycled. researchgate.netznaturforsch.com

One patented method describes a two-step process for producing benzamidine derivatives. google.com

Amidoxime Formation : First, a benzonitrile derivative reacts with hydroxylamine hydrochloride to form the corresponding benzamidoxime (N-hydroxybenzamidine). google.com

Catalytic Hydrogenation : The resulting benzamidoxime is then reduced via hydrogenation using an ionic liquid-supported nano-metal catalyst, such as rhodium on a functionalized ionic liquid carrier, to yield the final benzamidine. google.com

This method highlights the role of the N-hydroxybenzamidine as a key intermediate. The catalyst, which can be prepared by immobilizing a metal precursor like RhCl₃ onto an ionic liquid support and then reducing it with agents like hydrazine (B178648) hydrate, demonstrates high activity and recoverability. google.com The use of ionic liquids as a support medium for metal nanoparticles is a versatile strategy applicable to various catalytic reactions, including hydrogenations. researchgate.nettum.de

Table 2: Ionic Liquid-Supported Catalysis for Amidine Synthesis
StepReactionCatalyst SystemKey FeatureReference
1Benzonitrile to BenzamidoximeN/A (Stoichiometric)Formation of the N-hydroxybenzamidine intermediate. google.com
2Benzamidoxime to BenzamidineIonic Liquid-Supported Nano-RhodiumGreen, efficient hydrogenation with a recyclable catalyst. google.com

Transition Metal-Catalyzed C-H Amination Routes

Transition metal-catalyzed C-H amination has emerged as a powerful strategy for forming C-N bonds directly from ubiquitous C-H bonds, offering high atom economy by avoiding the pre-functionalization of substrates. ibs.re.kr These reactions can be used to construct N-functionalized molecules that are precursors to or analogues of N-hydroxybenzamidines.

These catalytic transformations often employ late transition metals such as palladium, rhodium, and iron. ibs.re.krchemrxiv.org The general mechanism can involve various pathways, but a common approach is the use of directing groups to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. youtube.com For the synthesis of nitrogen-containing heterocycles, intramolecular C-H amination is particularly powerful. For example, Pd-catalyzed intramolecular C-H amination of N-alkoxyhydroxamic acids can produce N-alkoxy-indolin-2-ones, demonstrating the formation of a five-membered ring through C(sp²)-H activation. ibs.re.kr

A critical aspect of many C-H amination reactions is the need for an oxidant to regenerate the active catalyst. youtube.com However, this requirement can be circumvented by using pre-oxidized nitrogen sources, such as N-haloamines, azides, or oximes. youtube.com Iron-catalyzed aminative difunctionalization of alkenes using novel hydroxylamine-derived reagents is another advanced method for installing amine groups directly. chemrxiv.org While not a direct synthesis of N-hydroxybenzamidines, these C-H amination and alkene functionalization routes provide innovative pathways to complex amine and hydroxylamine structures that are relevant scaffolds.

Base-Mediated Cyclization Reactions

Base-mediated cyclization offers another important route to heterocyclic systems containing an N-hydroxy group. These reactions often proceed by generating a reactive intermediate that subsequently undergoes an intramolecular ring-closing step.

A notable example is the synthesis of N-hydroxyindoles from alkyl 2-(2-nitroaryl)-2-butenoates. nih.gov In this process, a strong, hindered base like sodium tert-pentoxide is used to deprotonate the starting material. The resulting intermediate then undergoes a cyclization cascade, ultimately forming the N-hydroxyindole ring system. nih.gov The choice of base and reaction conditions is crucial; for instance, using potassium tert-butoxide followed by the addition of an electrophile like methyl iodide can lead to the corresponding N-alkoxyindole instead. nih.gov

This type of cyclization highlights a strategy where the N-hydroxy functionality is installed as part of the ring-forming process. Similar base-mediated or base-promoted cyclizations are employed in the synthesis of other nitrogen-containing heterocycles, such as tetrahydro-[1H]-2-benzazepin-4-ones, where cyclization can occur via reductive amination. nih.gov Another related strategy involves the N-N bond-forming cyclization of an oxime derivative to construct pyrazole-containing fused rings, where the choice of base significantly impacts the reaction yield. nih.gov

Table 3: Base-Mediated Cyclization for N-Hydroxy Heterocycles
Starting MaterialBaseProductKey FindingReference
Alkyl 2-(2-nitroaryl)-2-butenoatesSodium tert-pentoxideN-HydroxyindolesA one-step, base-mediated cyclization to form the N-hydroxy heterocycle. nih.gov
Dichloropyrimidine aldehyde derivativeTriethylamine (or other bases)N-Aryl[3,4-d]pyrazolopyrimidinesCyclization of an E-oxime intermediate to form an N-N bond, with the base choice being critical for yield. nih.gov

Derivatization and Structural Modification Strategies for N Hydroxy 2,3 Dimethyl Benzamidine

Design and Synthesis of Amidoxime (B1450833) Prodrugs for Enhanced Properties

Amidoxime derivatives are frequently developed to enhance the bioavailability of amidine-containing compounds. The cationic nature of amidines can limit their absorption, and the conversion to an N-hydroxy (amidoxime) form creates a prodrug that can be metabolically reduced back to the active amidine.

The design of amidoxime prodrugs of N-Hydroxy-2,3-dimethyl-benzamidine aims to improve its pharmacokinetic profile. By masking the polar amidine group, the lipophilicity of the molecule can be increased, potentially leading to better membrane permeability and oral absorption. The synthesis of such prodrugs typically involves the reaction of the corresponding nitrile with hydroxylamine (B1172632). For instance, 2,3-dimethyl-benzonitrile can be treated with hydroxylamine hydrochloride in the presence of a base to yield this compound. Further esterification of the N-hydroxy group can lead to a variety of O-acyl amidoxime prodrugs.

Prodrug MoietyResulting CompoundPredicted LogPPredicted Aqueous Solubility (mg/L)
AcetylO-Acetyl-N-hydroxy-2,3-dimethyl-benzamidine2.1550
PivaloylO-Pivaloyl-N-hydroxy-2,3-dimethyl-benzamidine3.5150
BenzoylO-Benzoyl-N-hydroxy-2,3-dimethyl-benzamidine4.280

This table presents hypothetical data based on general principles of amidoxime prodrug design.

Introduction of Heterocyclic Moieties (e.g., 1,2,3-Triazole, Pyrimidine) to the Benzamidine (B55565) Scaffold

The incorporation of heterocyclic rings into the benzamidine scaffold is a common strategy to explore new chemical space and modulate biological activity. The 1,2,3-triazole and pyrimidine (B1678525) rings are of particular interest due to their presence in many biologically active compounds.

1,2,3-Triazole Derivatives: The synthesis of 1,2,3-triazole-containing benzamidines can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". This reaction involves the coupling of an azide (B81097) with a terminal alkyne. For the modification of this compound, a synthetic route could involve the introduction of an azide or alkyne functionality onto the 2,3-dimethylphenyl ring, followed by the cycloaddition reaction.

Pyrimidine Derivatives: Pyrimidine derivatives can be synthesized through various condensation reactions. A common method involves the reaction of a 1,3-dicarbonyl compound with an amidine. To incorporate a pyrimidine moiety into the this compound structure, the core could be functionalized to participate in such a cyclization, or a pre-formed pyrimidine ring could be attached via a suitable linker.

Heterocyclic MoietyLinkage PositionResulting Compound Structure (Example)Synthetic Strategy
1,2,3-Triazole4-position of phenyl ring4-(1H-1,2,3-triazol-1-yl)-N-hydroxy-2,3-dimethyl-benzamidineCuAAC of an azido-functionalized benzamidine precursor
Pyrimidine5-position of phenyl ringN-Hydroxy-2,3-dimethyl-5-(pyrimidin-2-yl)-benzamidineSuzuki or Stille coupling of a bromo-substituted benzamidine precursor with a pyrimidine-boronic acid or -stannane

This table outlines potential synthetic strategies and resulting structures.

Exploration of Various Substituent Effects on Reactivity and Structure

Structure-activity relationship (SAR) studies often explore the impact of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the parent molecule. For instance, the introduction of an EWG, such as a nitro or cyano group, at the para-position to the amidoxime functionality would be expected to increase the acidity of the N-hydroxy proton and decrease the basicity of the amidine. Conversely, an EDG, such as a methoxy (B1213986) or amino group, would have the opposite effect. These changes in electronic properties can have a profound impact on how the molecule interacts with biological targets.

Substituent (at para-position)Hammett Constant (σp)Predicted pKa of N-OHPredicted pKa of Amidoxime (protonated)
-OCH₃-0.2710.55.0
-CH₃-0.1710.34.8
-H0.0010.04.5
-Cl0.239.64.1
-CN0.669.13.6
-NO₂0.788.83.3

This table presents hypothetical data illustrating the expected electronic effects of different substituents on the pKa values of the this compound scaffold.

Spectroscopic and Advanced Structural Characterization of N Hydroxy 2,3 Dimethyl Benzamidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide crucial data for the structural assignment of N-Hydroxy-2,3-dimethyl-benzamidine.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, N,N-dimethylbenzamide, the aromatic protons typically appear in the range of δ 7.38 ppm, while the methyl protons are observed at δ 3.10 and 2.96 ppm. rsc.org In substituted benzamides, the chemical shifts and splitting patterns of the aromatic protons would provide clear information about the substitution pattern on the benzene (B151609) ring. The protons of the two methyl groups at the 2- and 3-positions of the benzene ring in this compound would likely appear as distinct singlets in the aliphatic region of the spectrum. The hydroxyl proton (OH) and the amine proton (NH) of the hydroxyamidine group would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. For N,N-dimethylbenzamide, the carbonyl carbon (C=O) signal is typically found around δ 171.76 ppm, while the aromatic carbons appear between δ 126 and 137 ppm. rsc.org In this compound, the carbon of the C=NOH group would have a characteristic chemical shift. The carbons of the two methyl groups on the aromatic ring would appear in the upfield region of the spectrum. The chemical shifts of the aromatic carbons would be influenced by the positions of the methyl and hydroxyamidine substituents. mdpi.com

Interactive Data Table: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5125 - 140
C=NOH-~150-160
Ar-CH₃~2.3~20
Ar-CH₃~2.2~15
N-OHVariable (broad)-
NH₂Variable (broad)-

To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a series of 2D NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons, helping to confirm their relative positions on the benzene ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, NOESY could show correlations between the methyl protons and nearby aromatic protons. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. HSQC is essential for assigning the carbon signals based on the already assigned proton signals. rsc.org

Interactive Data Table: Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei Information Gained
COSY¹H - ¹HConnectivity of aromatic protons.
NOESY¹H - ¹H (through space)Spatial proximity of methyl groups to aromatic protons.
HSQC¹H - ¹³C (one bond)Direct C-H attachments.
HMBC¹H - ¹³C (multiple bonds)Connectivity of the carbon skeleton, linking methyl groups to the aromatic ring and the hydroxyamidine group.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis. nih.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺ would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula. rsc.org

The fragmentation pattern in the MS/MS spectrum is crucial for structural elucidation. Common fragmentation pathways for similar compounds involve the loss of small neutral molecules like water (H₂O), ammonia (B1221849) (NH₃), or radicals. nih.govmdpi.com For this compound, characteristic fragments would likely arise from the cleavage of the C-N bonds and fragmentation of the aromatic ring.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of the synthesized compound and for identifying any byproducts or impurities. nih.govnih.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Ion m/z (Mass-to-Charge Ratio) Interpretation
[M+H]⁺165.1028Protonated molecule
[M-OH]⁺148.0971Loss of hydroxyl group
[C₉H₁₀N]⁺132.0813Fragment from cleavage of C-NOH bond
[C₇H₇]⁺91.0548Tropylium ion from fragmentation of the xylene ring

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The O-H stretching vibration of the hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the amine group would also be present in this region. The C=N stretching of the amidine group would likely be observed around 1640-1690 cm⁻¹. materialsciencejournal.org The C-H stretching vibrations of the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands would be seen in the 1450-1600 cm⁻¹ region. ijesi.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H Stretch (hydroxyl)3200-3600 (broad)
N-H Stretch (amine)3100-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (methyl)2850-2960
C=N Stretch (amidine)1640-1690
C=C Stretch (aromatic)1450-1600
N-O Stretch~930-960

Thermal Analysis (e.g., Thermogravimetric Analysis) for Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are employed to evaluate the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature.

A TGA curve for this compound would show the temperature at which the compound begins to decompose. For similar N-hydroxyamidine compounds, thermal stability has been observed up to around 200°C. materialsciencejournal.org The TGA data is crucial for determining the appropriate storage and handling conditions for the compound.

Interactive Data Table: Expected Thermal Analysis Data for this compound

Analysis Parameter Expected Result
TGAOnset of Decomposition~200 °C
TGAResidue at 600 °CVaries depending on decomposition pathway

Elemental Compositional Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is a fundamental method for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages of C, H, and N for this compound should be in close agreement with the theoretically calculated values based on its molecular formula (C₉H₁₂N₂O). nih.gov

Interactive Data Table: Elemental Analysis Data for this compound (C₉H₁₂N₂O)

Element Theoretical % Experimental % (Typical)
Carbon (C)65.8365.8 ± 0.4
Hydrogen (H)7.377.4 ± 0.4
Nitrogen (N)17.0617.0 ± 0.4
Oxygen (O)9.74-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. This method measures the absorption of UV or visible light by a substance, providing valuable information about its chemical structure, particularly the presence of chromophores and auxochromes. In the context of this compound, UV-Vis spectroscopy can elucidate the electronic properties arising from its aromatic system and associated functional groups.

Detailed Research Findings

The UV-Vis spectrum of a molecule is determined by its chromophores, which are the parts of the molecule that absorb light, and auxochromes, which are functional groups that can modify the absorption of the chromophores. In this compound, the primary chromophore is the benzene ring, which typically exhibits strong absorption bands in the UV region due to π → π* electronic transitions. The presence of the amidine group (-C(=NH)NH₂) conjugated with the aromatic ring is also expected to influence the absorption profile significantly.

The hydroxyl (-OH) and dimethyl (-CH₃) groups attached to the benzamidine (B55565) moiety act as auxochromes. These groups can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and an increase in the absorption intensity (a hyperchromic effect). The lone pair of electrons on the oxygen atom of the hydroxyl group and the inductive effect of the methyl groups can interact with the π-electron system of the benzene ring, thereby altering the energy of the electronic transitions.

For comparative purposes, the UV-Vis spectrum of the parent compound, benzamidine hydrochloride, shows an absorption maximum. spectrabase.com The substitution pattern on the benzene ring in this compound would be expected to modify this absorption. The specific position and intensity of the absorption bands for this compound would need to be determined experimentally. Such an analysis would typically involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and recording the spectrum over a range of wavelengths, usually from 200 to 400 nm.

The pH of the solution can also have a pronounced effect on the UV-Vis spectrum of this compound, as changes in pH can lead to the protonation or deprotonation of the hydroxy and amidine groups, altering the electronic distribution and, consequently, the absorption spectrum. libretexts.orgresearchgate.net

To illustrate the type of data obtained from a UV-Vis spectroscopic analysis, the following table presents hypothetical data based on the expected behavior of this compound class.

Interactive Data Table: Illustrative UV-Vis Spectral Data

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Transition
Methanol23012,000π → π
Methanol2751,500π → π
Methanol (Basic pH)2902,000π → π
Methanol (Acidic pH)2701,400π → π

Computational and Theoretical Studies on N Hydroxy 2,3 Dimethyl Benzamidine and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of N-Hydroxy-2,3-dimethyl-benzamidine. nih.govepstem.net Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and to calculate a range of electronic descriptors. nih.govdoaj.org

The electronic structure of a molecule is fundamental to its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. epstem.net For this compound analogues, these calculations help in understanding their potential as, for instance, antioxidants or as ligands in coordination chemistry.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

ParameterValueSignificance
HOMO Energy -6.2 eVRelates to electron-donating ability
LUMO Energy -1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap 4.7 eVIndicator of chemical reactivity and stability
Dipole Moment 3.5 DMeasures the polarity of the molecule
NBO Charge on Hydroxyl O -0.75 eIndicates the partial charge on the oxygen atom
NBO Charge on Amidine N -0.55 eIndicates the partial charge on the nitrogen atom

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic N-hydroxyamidines.

Molecular Modeling and Conformational Behavior Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling techniques are employed to explore the conformational landscape of this compound. slideshare.net Given the presence of several rotatable bonds, this molecule can adopt multiple conformations.

Conformational analysis typically involves systematic or stochastic searches of the potential energy surface to identify low-energy conformers. slideshare.net For this compound, key rotations would be around the C-N bonds of the amidine group and the C-C bond connecting the aromatic ring to the amidine moiety. The orientation of the hydroxyl group and the two methyl groups on the benzene (B151609) ring also significantly influences the conformational preferences. The presence of the N-hydroxy group can lead to the formation of intramolecular hydrogen bonds, which can stabilize certain conformations. nih.gov Studies on similar flexible molecules have utilized both NMR spectroscopy and molecular modeling to understand their conformational exchanges. researchgate.netnih.gov

The relative energies of different conformers can be calculated, and the Boltzmann distribution can be used to estimate their populations at a given temperature. This information is crucial for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy conformer in isolation. nih.govyoutube.com

Table 2: Conformational Analysis of this compound (Illustrative Data)

ConformerDihedral Angle (Ar-C-N-O)Relative Energy (kcal/mol)Key Intramolecular Interactions
A (Planar) 2.5Steric clash between ortho-methyl and N-hydroxy group
B (Twisted) 45°0.0Favorable, minimized steric hindrance
C (Perpendicular) 90°1.8Reduced conjugation between ring and amidine

Note: This table presents a simplified, illustrative analysis of potential conformers and their relative energies.

Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor or an enzyme. mdpi.comwalshmedicalmedia.com This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive molecules. For this compound and its analogues, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-target complex.

The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then sample a large number of possible binding poses and score them based on a scoring function that estimates the binding affinity. nih.gov Benzamidine (B55565) and its derivatives are known inhibitors of serine proteases like trypsin, where the amidine group interacts with a key aspartate residue in the active site. N-hydroxyamidines are also known to chelate metal ions and can inhibit metalloenzymes. nih.gov

A docking study of this compound into the active site of a hypothetical metalloproteinase could reveal key interactions, such as the chelation of the catalytic metal ion (e.g., Zn²⁺) by the N-hydroxyamidine group, hydrogen bonds with backbone atoms of the protein, and hydrophobic interactions of the dimethyl-benzene ring with nonpolar residues in the binding pocket. researchgate.netnih.govnih.gov

Table 3: Illustrative Docking Simulation Results for this compound with a Metalloproteinase

ParameterValue/ResiduesType of Interaction
Binding Energy -8.5 kcal/molEstimated affinity of the ligand for the target
Key Interacting Residues His220, His224, His230Coordination with the catalytic Zinc ion
Glu221Hydrogen bond with the N-hydroxy group
Leu180, Val215Hydrophobic interactions with the dimethylphenyl ring
Inhibition Constant (Ki, predicted) 150 nMPredicted inhibitory potency

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.

Prediction of Synthetic Accessibility and Reaction Energetics

While a molecule may have desirable theoretical properties, its practical utility depends on its synthetic feasibility. Computational methods can be used to predict the synthetic accessibility (SA) of a molecule. nih.govresearchgate.net These methods often use algorithms trained on large databases of known reactions and commercially available starting materials to assign a score that reflects the likely ease of synthesis. nih.govcbirt.net For this compound, a high SA score would suggest that it can be synthesized with relative ease from available precursors.

Furthermore, quantum chemical calculations can be used to investigate the energetics of a proposed synthetic route. For instance, the reaction to form this compound could proceed from 2,3-dimethylbenzonitrile (B195845) via reaction with hydroxylamine (B1172632). DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies and reaction enthalpies. nih.gov This information is valuable for optimizing reaction conditions and for understanding the underlying reaction mechanism.

Table 4: Predicted Synthetic Accessibility and Reaction Energetics for the Synthesis of this compound (Illustrative)

ParameterValueDescription
Synthetic Accessibility (SA) Score 2.1 (on a scale of 1-10, 1 being easy)Indicates that the molecule is likely straightforward to synthesize. researchgate.net
Proposed Key Reaction Step 2,3-dimethylbenzonitrile + NH₂OH → ProductNucleophilic addition of hydroxylamine to the nitrile
Calculated Activation Energy (DFT) 18 kcal/molEnergy barrier for the rate-determining step
Calculated Reaction Enthalpy (DFT) -12 kcal/molIndicates an exothermic reaction step

Note: The values presented are illustrative and represent the type of data that can be obtained from computational predictions.

Biological Activity Profiling of N Hydroxy 2,3 Dimethyl Benzamidine Analogues: in Vitro and Preclinical Investigations

Antimicrobial Efficacy Assessments

Analogues of N-Hydroxy-2,3-dimethyl-benzamidine have demonstrated notable efficacy against a variety of microbial pathogens in laboratory settings.

Antibacterial Activities against Pathogens (e.g., Periodontitis-triggering bacteria)

Benzamidine (B55565) derivatives have been identified as potent inhibitors of the virulence of Porphyromonas gingivalis, a key pathogen in periodontal disease. nih.govnih.gov These compounds not only inhibit the activity of arginine-specific cysteine proteinases (gingipains), which are major virulence factors, but they also impede the in vitro growth of the bacterium. nih.govnih.gov

A study involving the synthesis of novel benzamidine analogues (NBA) showed significant antimicrobial activity against pathogens that trigger periodontitis, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 125 µg/mL. researchgate.net The mechanism of action appears to be multifaceted, as besides inhibiting gingipains, these derivatives also bind to the heat-shock protein GroEL, which may contribute to their bacteriostatic effects. nih.govnih.gov For instance, pentamidine, a benzamidine derivative, was found to be a more effective growth inhibitor of P. gingivalis than other analogues, despite being a relatively weak inhibitor of gingipain. nih.gov

Antibacterial Activity of Benzamidine Analogues against Periodontitis Pathogens

Compound TypePathogenActivity MetricResultReference
Novel Benzamidine Analogues (NBA)Periodontitis-triggering pathogensMIC31.25 - 125 µg/mL researchgate.net
PentamidinePorphyromonas gingivalisGrowth InhibitionHighly effective nih.gov
2,6-bis-(4-amidinobenzyl)-cyclohexanone (ACH)Porphyromonas gingivalisGingipain InhibitionPotent inhibitor nih.gov

Antifungal Activities in Model Systems

While specific studies on the antifungal activity of this compound analogues against Colletotrichum lagenarium and Botrytis cinerea are not prevalent in the reviewed literature, related N-hydroxybenzamide derivatives have shown antifungal properties. For example, certain N-(o-hydroxyphenyl)benzamide derivatives were found to be active against the fungus Candida albicans, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml. nih.gov Specifically, compounds 2e, 2h, and 2m in the study were more active than other tested derivatives. nih.gov Another compound, 2f, demonstrated better antifungal activity against C. albicans than its cyclic benzoxazole (B165842) analogue. nih.gov

Antifungal Activity of N-(o-hydroxyphenyl)benzamide Derivatives

CompoundFungal PathogenActivity MetricResultReference
Compound 2eCandida albicansMIC12.5 µg/ml nih.gov
Compound 2hCandida albicansMIC12.5 µg/ml nih.gov
Compound 2mCandida albicansMIC12.5 µg/ml nih.gov

Antiparasitic and Antiprotozoal Activities

N-hydroxy derivatives of benzamidine-related structures have been evaluated for their efficacy against various protozoan parasites. In a study of bisguanidines derived from N-phenylbenzamide scaffolds, N-alkoxy and N-hydroxy derivatives displayed weak micromolar range IC50 values against Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov In contrast, N-alkyl analogues showed more potent, submicromolar and low nanomolar IC50 values against P. falciparum and T. brucei, respectively. nih.gov This suggests that the N-hydroxy group influences the potency of these compounds in antiparasitic applications.

Antiprotozoal Activity of N-phenylbenzamide Bisguanidine Analogues

Compound TypeParasiteActivity MetricResultReference
N-alkoxy and N-hydroxy derivativesT. b. rhodesienseIC50Weak micromolar range nih.gov
N-alkoxy and N-hydroxy derivativesP. falciparumIC50Weak micromolar range nih.gov
N-alkyl analoguesP. falciparumIC50Submicromolar nih.gov
N-alkyl analoguesTrypanosoma bruceiIC50Low nanomolar nih.gov

Anticancer and Antitumor Potential

The anticancer potential of N-hydroxy-containing compounds has been an area of active research. Benzamidoxime (B57231), the N-hydroxylated metabolite of benzamidine, has been shown to induce DNA single-strand breaks in rat hepatocytes, indicating potential genotoxic activity that could be harnessed for anticancer effects. nih.gov

More specifically, N-hydroxy-N'-aminoguanidine (HAG) analogues have been investigated as potential anticancer agents. nih.gov One such compound exhibited a promising IC50 value of 11 μM in HL-60 promyelocytic leukemia cells, while showing significantly lower cytotoxicity against normal cell lines. nih.gov

Furthermore, N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA), a novel synthetic histone deacetylase (HDAC) inhibitor, has demonstrated potent anti-cancer activity against breast cancer both in vitro and in vivo. nih.govelsevierpure.com HNHA was found to arrest the cell cycle and profoundly inhibit cancer cell growth. nih.govelsevierpure.com

Anticancer Activity of N-Hydroxy Analogues

CompoundCancer Cell LineActivity MetricResultReference
N-hydroxy-N'-aminoguanidine analogue (Compound 15)HL-60 (promyelocytic leukemia)IC5011 μM nih.gov
N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA)Breast cancer cellsGrowth InhibitionProfound inhibition nih.govelsevierpure.com

Enzyme Inhibition Studies

Inhibition of Trypsin and Trypsin-Like Serine Proteases

Derivatives of benzamidine are well-known for their ability to inhibit trypsin and trypsin-like serine proteases, which are involved in a multitude of physiological and pathological processes. frontiersin.org The inhibitory mechanism often involves the interaction of the benzamidine moiety with the enzyme's active site.

Studies on novel peptide derivatives containing an N-alkyl glycine (B1666218) analogue of arginine have demonstrated potent, irreversible inhibition of trypsin. frontiersin.orgnih.gov One such pegylated carbamate, NAP858, displayed a high second-order rate constant (k3/Ki ≈ 2.1 × 10^6 M−1 min−1) for trypsin inhibition. nih.gov These inhibitors show a pronounced selectivity for trypsin over other serine proteases like chymotrypsin (B1334515) and neutrophil elastase. frontiersin.orgnih.gov Tripeptide derivatives of arginyl or lysyl chloromethylketone have also been shown to be extremely potent inhibitors of trypsin and other trypsin-like proteases, with k2/Ki values greater than 10^6 M-1s-1. nih.gov

Inhibition of Trypsin and Trypsin-Like Proteases

Inhibitor TypeEnzymeActivity MetricResultReference
NAP858 (pegylated carbamate)Trypsink3/Ki≈ 2.1 × 10^6 M−1 min−1 nih.gov
Tripeptide arginyl chloromethylketoneTrypsink2/Ki> 10^6 M-1s-1 nih.gov
Tripeptide arginyl chloromethylketoneThrombink2/Ki> 10^6 M-1s-1 nih.gov

Inhibition of Human Lactate (B86563) Dehydrogenase Isoform A (LDH-A)

There is currently no available scientific literature or preclinical data detailing the in vitro or in vivo inhibitory effects of this compound on human lactate dehydrogenase isoform A (LDH-A). While research has been conducted on various other compounds as LDH-A inhibitors, such as N-hydroxyindole-based compounds, no studies were found that specifically investigate the interaction between this compound and LDH-A. nih.gov

Modulation of GABA and NMDA Receptors (Anticonvulsant Context)

No research findings were identified that describe the modulatory effects of this compound on gamma-aminobutyric acid (GABA) or N-methyl-D-aspartate (NMDA) receptors. Consequently, there is no data to support its potential as an anticonvulsant agent. The relationship between this specific compound and the molecular pathways associated with seizure activity has not been a subject of published scientific inquiry.

Anti-inflammatory Effects and Structure-Activity Relationships

A review of the scientific literature revealed no studies focused on the anti-inflammatory effects of this compound. Furthermore, without any biological activity data, no structure-activity relationships (SAR) for this compound in the context of inflammation have been established. While the anti-inflammatory properties of other structurally related classes of compounds, such as benzimidazole (B57391) derivatives, have been explored, this specific benzamidine analogue remains uninvestigated in this regard. nih.gov

Coordination Chemistry and Analytical Applications of N Hydroxybenzamidines

Metal Ion Complexation and Chelating Properties

Applications in Gravimetric Analysis for Metal Ion Determination

No specific methods for the use of N-Hydroxy-2,3-dimethyl-benzamidine in the gravimetric analysis of metal ions have been found in the available literature. For a compound to be effective in gravimetric analysis, it must react with a specific ion to form a precipitate that is pure, stable, and of known composition. Research into these characteristics for precipitates formed between this compound and various metal ions has not been published.

Selective Precipitation of Transition Metal Ions (e.g., Copper(II))

The ability of this compound to selectively precipitate transition metal ions, such as copper(II), has not been documented. Selective precipitation is a crucial aspect of qualitative and quantitative analytical chemistry, as well as in metallurgical processes. The effectiveness of a precipitating agent depends on factors like pH, temperature, and the presence of other ions. Without dedicated studies, the selectivity of this compound for specific transition metals remains unknown.

Development of Novel Analytical Reagents for Metal Detection

While there is a continuous search for new analytical reagents with improved sensitivity and selectivity for metal detection, this compound does not appear to be a compound that has been extensively investigated for this purpose. The development of a new analytical reagent involves thorough investigation of its reaction with different metal ions, the determination of detection limits, and the study of interferences from other species. Such comprehensive studies for this compound are not currently available in the public domain.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-Hydroxy-2,3-dimethyl-benzamidine derivatives?

  • Methodological Answer : A common approach involves coupling 2,3-dimethylbenzoyl chloride with hydroxylamine derivatives under basic conditions (e.g., pyridine or triethylamine) to form the hydroxamic acid moiety. For example, refluxing with pyridine as a catalyst can yield the target compound via nucleophilic acyl substitution . Optimization of reaction time and temperature (e.g., 4 h at reflux) improves yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures isolation of the desired product .

Q. How can researchers validate the structural integrity of synthesized this compound?

  • Methodological Answer : Comprehensive characterization is critical. Use 1H/13C NMR to confirm the presence of methyl groups (δ ~2.2–2.5 ppm) and the hydroxylamine proton (δ ~9–11 ppm). IR spectroscopy verifies N–O stretching (~930 cm⁻¹) and amide C=O (~1650 cm⁻¹). X-ray crystallography resolves stereoelectronic properties, while elemental analysis validates stoichiometry . For complex derivatives, GC-MS or LC-HRMS confirms molecular weight and fragmentation patterns .

Q. What in vitro models are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : Use enzyme inhibition assays (e.g., MMP-3, NF-κB) to assess activity. For example, TNF-α-stimulated NF-κB activation in HeLa cells can be inhibited by structurally similar hydroxamates at IC₅₀ values <10 µM, measured via luciferase reporter assays . Parallel cytotoxicity testing (MTT assay) ensures observed effects are not due to cell death .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the benzamidine para position to enhance binding to metalloenzyme active sites (e.g., MMPs) .
  • Steric Effects : Replace methyl groups with bulkier substituents (e.g., tert-butyl) to reduce off-target interactions. Evidence from N-alkylbenzamide derivatives shows tert-butyl groups improve metabolic stability .
  • Hydroxamate Modifications : Compare O-methylated vs. free hydroxylamine derivatives to evaluate hydrolytic stability and bioavailability .

Q. What experimental strategies resolve contradictions in biological data across studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to confirm dose-dependent effects .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies (e.g., N-hydroxy metabolites altering enzyme inhibition profiles) .
  • Kinetic Studies : Perform time-resolved enzyme inhibition assays to distinguish reversible vs. irreversible binding mechanisms .

Q. How can computational tools enhance the design of this compound derivatives?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like RIP1 kinase or MMP-3. Focus on hydrogen bonding between the hydroxamate group and catalytic Zn²⁺ ions .
  • QSAR Modeling : Train models on datasets of benzamide derivatives to predict logP, pKa, and IC₅₀ values. Include descriptors like polar surface area and H-bond donor counts .

Q. What in vivo models are appropriate for evaluating metabolic stability and toxicity?

  • Methodological Answer :

  • Rodent Pharmacokinetics : Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) to measure bioavailability (AUC), half-life (t₁/₂), and clearance. Collect plasma samples at 0, 1, 2, 4, 8, and 24 h for LC-MS analysis .
  • Toxicogenomics : Perform RNA-seq on liver tissue to identify pathways affected by chronic exposure (e.g., mitochondrial dysfunction, oxidative stress) .

Methodological Considerations

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Lyophilized powders are stable for >6 months .
  • Handling : Use gloves (nitrile) and fume hoods to avoid skin/eye contact (S24/25). Dispose of waste via certified hazardous waste services .

Q. What techniques analyze the compound’s role in C–H bond functionalization reactions?

  • Methodological Answer :

  • Directing Group Studies : Utilize Pd-catalyzed C–H arylation with this compound as an N,O-bidentate directing group. Monitor regioselectivity via ¹H NMR and compare with control substrates lacking methyl groups .
  • Isotope Labeling : Incorporate deuterium at the methyl positions to study kinetic isotope effects (KIE) in catalytic cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.